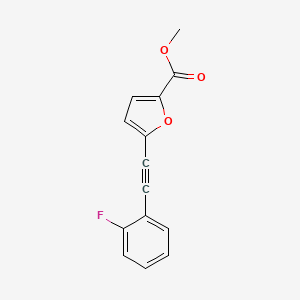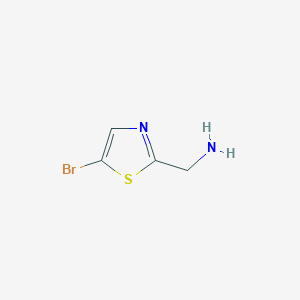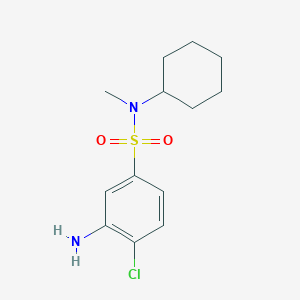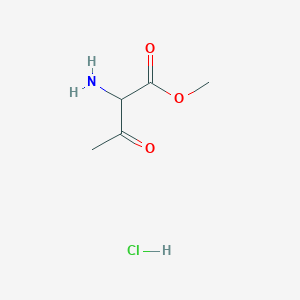
5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane
説明
5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane is a derivative of 1,3,2-dioxaborinane, which is a class of compounds known for forming mesomorphic phases and exhibiting liquid crystalline properties. These compounds are characterized by the presence of a boron atom within the principal structure, which contributes to their unique chemical and physical properties .
Synthesis Analysis
The synthesis of 2,5-diaryl-1,3,2-dioxaborinane derivatives, which include the 5,5-dimethyl-2-(p-tolyl) variant, involves the introduction of various terminal groups to the core structure. These modifications are designed to manipulate the mesomorphic phase range and enhance the liquid crystalline behavior of these compounds .
Molecular Structure Analysis
The molecular structure of related 1,3,2-dioxaborinane derivatives has been extensively studied. For instance, the crystal structure of a similar compound, 5,5-dimethyl-2-oxo-2-hydroxy-1,3,2-dioxaphosphorinane monohydrate, has been determined using X-ray diffraction, revealing a chair conformation with a P=O bond in the equatorial position . Although this structure is for a dioxaphosphorinane, it provides insight into the potential conformational preferences of the dioxaborinane ring system.
Chemical Reactions Analysis
The 1,3,2-dioxaborinane derivatives are known for their stability, as demonstrated by 2,2-difluoro-4,6-dimethyl-5-(4'-nitrophenyl)-1,3,2-dioxaborinane, which exhibits an unusual degree of hydrolytic stability. The delocalization of the formal positive charge is confined to the heterocyclic ring, indicating a degree of resonance stabilization within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,2-dioxaborinane derivatives are influenced by their molecular conformation. For example, the chair conformer is the most stable due to the interaction between the n-electron pairs of oxygen and the vacant orbital of boron. However, in asymmetrically substituted derivatives, this conformation may be distorted, leading to a variety of conformations such as half-chair forms . The conformational preferences can significantly affect the compound's mesomorphic behavior and stability .
科学的研究の応用
Hydrolytic Stability and Crystal Structure
- 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane exhibits a notable degree of hydrolytic stability. X-ray crystal structure analysis reveals a nearly planar dioxaborinane ring structure. This stability and structural feature might be due to the delocalization of the formal positive charge within the heterocyclic ring (Emsley, Freeman, Bates, & Hursthouse, 1989).
Conformational Analysis
- Studies on the conformation of alkyl-1,3,2-dioxaborinanes, including those similar to 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane, indicate that these molecules exhibit conformational homogeneity. The presence of methyl substituents leads to ring distortion and conformational heterogeneity (Kuznetsov et al., 1978).
Conformational Transformations
- Research on the cis- and trans-isomers of related 1,3,2-dioxaborinanes reveals complex conformational transformations, involving equilibria between different conformers. This can be essential in understanding the dynamic behavior of these molecules (Kuznetsov, 2013).
Suzuki Cross-Coupling Reactions
- The compound is utilized in Suzuki cross-coupling reactions, particularly with sterically hindered arylboronic esters. The optimization of these reactions yields significant biaryls, demonstrating the compound's utility in organic synthesis (Chaumeil, Signorella, & Drian, 2000).
Synthesis of π-Conjugated Polymers
- It plays a role in the synthesis of π-conjugated polymers. For example, its reaction with alkynyl-dibromo-thiophene compounds forms novel soluble red π-conjugated polymers, useful in material science and electronics (Sato et al., 2005).
Synthesis of Derivatives
- The compound is also significant in synthesizing various derivatives through reactions like hydrogenation and Diels-Alder reactions, expanding its applications in different chemical domains (Woods & Strong, 1967).
Safety And Hazards
特性
IUPAC Name |
5,5-dimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO2/c1-10-4-6-11(7-5-10)13-14-8-12(2,3)9-15-13/h4-7H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPBWRPQSPRISS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



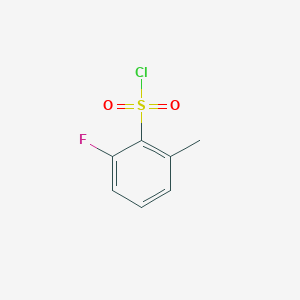
![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B1322930.png)
